4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoyl group, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves a multi-step process. One common method starts with the diazotization of 4-methylaniline to form 4-methylbenzenediazonium chloride. This intermediate is then coupled with 2-amino-4-phenylthiazole in the presence of sodium acetate in ethanol to yield 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole . The final step involves the condensation of this intermediate with benzoyl chloride to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher selectivity and reduced by-product formation .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce the thiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains. It is also being investigated for its anticancer properties.
Materials Science: Due to its unique structure, the compound can be used in the development of advanced materials with specific electronic or optical properties.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules, which can be used in pharmaceuticals, agrochemicals, and other industries.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer research, it is believed to interfere with cellular signaling pathways, inhibiting cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: This compound shares a similar benzamide structure but lacks the thiadiazole ring.
N-(4-methylphenyl)benzamide: Similar in structure but without the thiadiazole ring, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the thiadiazole ring in 4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide imparts unique chemical properties, such as enhanced reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c1-15-7-9-19(10-8-15)22-25-26-23(29-22)24-21(28)18-13-11-17(12-14-18)20(27)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQVKQOMMUVLKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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